molecular formula C₁₂H₁₀BrNO B053204 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline CAS No. 612494-86-7

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline

Katalognummer: B053204
CAS-Nummer: 612494-86-7
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: PKOMFXCFEBQFMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A well-known nitrogenous base with various pharmacological properties.

    2,3-Dihydroquinoline: A reduced form of quinoline with different reactivity.

    7-Bromoquinoline: A brominated derivative of quinoline with distinct chemical properties.

Uniqueness

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is unique due to its fused pyranoquinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering distinct advantages over simpler quinoline derivatives .

Biologische Aktivität

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN and it features a fused pyranoquinoline structure. The bromine substitution at the 7-position is significant as it influences the compound's reactivity and biological activity.

The compound exhibits various biological activities attributed to its ability to interact with multiple cellular pathways:

  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cell lines by interfering with microtubule dynamics. This results in cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, a mechanism similar to well-known chemotherapeutics like paclitaxel .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its structural similarity to other quinoline derivatives known for their antimicrobial effects supports this hypothesis .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential activity against bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on HeLa and MCF-7 cell lines. The compound demonstrated low nanomolar potency in inhibiting cell proliferation and inducing apoptosis. Flow cytometric analysis revealed significant cell cycle arrest in the G2/M phase, confirming its potential as an anticancer agent .
  • Antimicrobial Activity : In vitro assays were conducted to assess the antimicrobial properties of various pyranoquinoline derivatives, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria, warranting further exploration into its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, initial studies suggest favorable gastrointestinal absorption and blood-brain barrier permeability. These properties may enhance its therapeutic applicability in treating central nervous system disorders or cancers.

Eigenschaften

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMFXCFEBQFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462739
Record name 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612494-86-7
Record name 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.